molecular formula C16H48O20Si16 B163221 Octakis(dimethylsiloxy)-T8-silsequioxane CAS No. 125756-69-6

Octakis(dimethylsiloxy)-T8-silsequioxane

Cat. No.: B163221
CAS No.: 125756-69-6
M. Wt: 1009.9 g/mol
InChI Key: NKAADCIRFJPCOM-UHFFFAOYSA-N
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Description

Octakis(dimethylsiloxy)-T8-silsequioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with the chemical formula C16H56O20Si16. It is known for its unique cubic structure, which consists of a silicon-oxygen framework with organic groups attached to the silicon atoms. This compound is widely used in various fields due to its remarkable thermal stability, mechanical strength, and versatility in chemical modifications .

Mechanism of Action

Target of Action

Octakis(dimethylsiloxy)-T8-silsequioxane, also known as Octakis(dimethylsilyloxy)octasilsesquioxane, is a type of Polyhedral Oligomeric Silsesquioxane (POSS) that has been used in the synthesis of various hybrid polymers . The primary targets of this compound are organic groups that can be functionalized as monomers in a typical polymerization .

Mode of Action

The compound interacts with its targets through a process called hydrosilylation . In this process, this compound is reacted with allylbenzene and 1,5-hexadiene . This reaction introduces polymerizable vinyl groups to the compound .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to polymerization . The compound, after being functionalized with vinyl groups, can undergo polyaddition by hydrosilylation with bis(dimethylsilyl)benzene . This results in the formation of polymers .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could impact its distribution and availability in various applications.

Result of Action

The result of the action of this compound is the formation of polymers with moderate molecular weight that are soluble in common organic solvents . These polymers have been used in the design of nanocomposite materials and various hybrid polymers .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the hydrosilylation reactions used to functionalize the compound are typically carried out using a platinum catalyst . Additionally, the thermal behavior of silsesquioxane-based liquid crystals, which can be synthesized from the compound, has been shown to be influenced by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octakis(dimethylsiloxy)-T8-silsequioxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of octakis(dimethylsiloxy)octasilsesquioxane with allylbenzene and 1,5-hexadiene in the presence of a platinum catalyst, such as Karstedt’s catalyst. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production of octakis(dimethylsilyloxy)octasilsesquioxane often involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Octakis(dimethylsiloxy)-T8-silsequioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octakis(dimethylsiloxy)-T8-silsequioxane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octakis(dimethylsiloxy)-T8-silsequioxane is unique due to its combination of thermal stability, mechanical strength, and ease of functionalization. The dimethylsilyloxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other silsesquioxanes .

Properties

InChI

InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAADCIRFJPCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H48O20Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460758
Record name AGN-PC-0LB9XL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125756-69-6
Record name AGN-PC-0LB9XL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octakis(dimethylsiloxy)-T8-silsequioxane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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